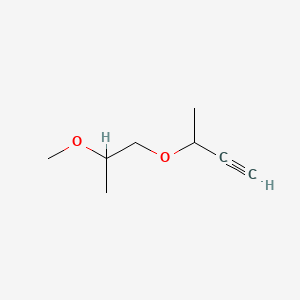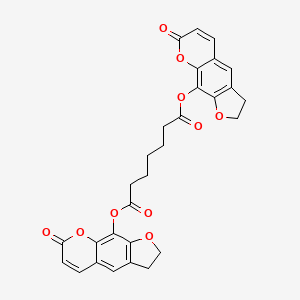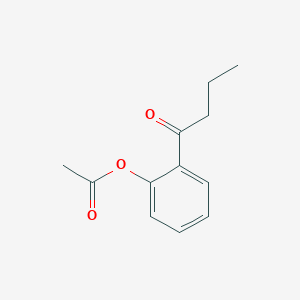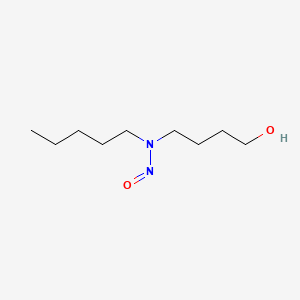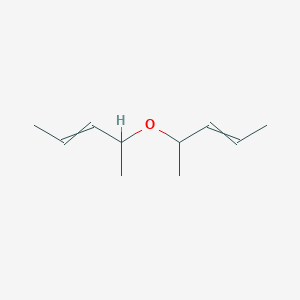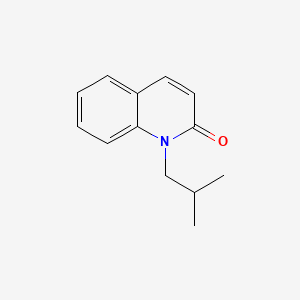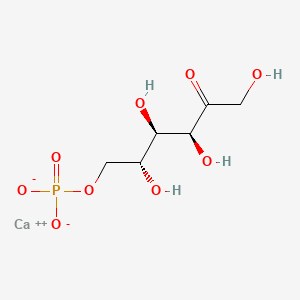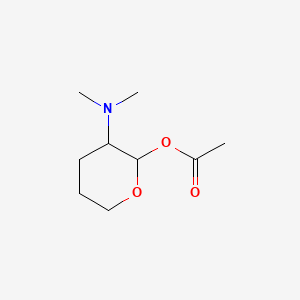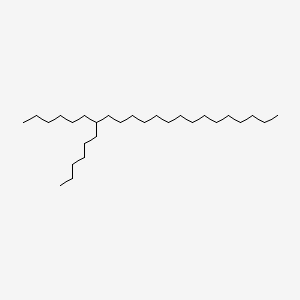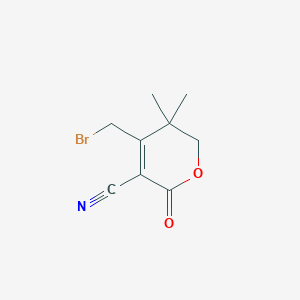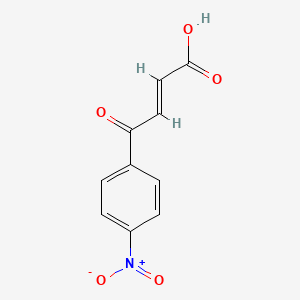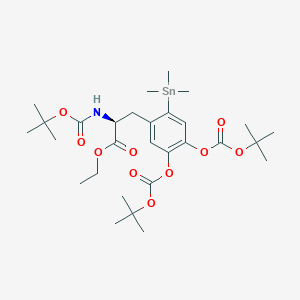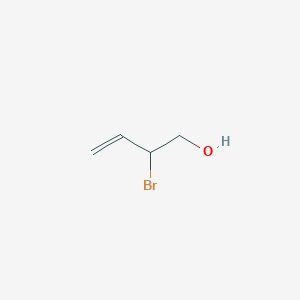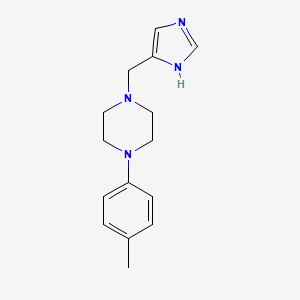
1-(1h-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine is a compound that features an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine typically involves the reaction of an imidazole derivative with a piperazine derivative. One common method involves the alkylation of 1H-imidazole-4-carboxaldehyde with 4-p-tolylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the piperazine ring.
Scientific Research Applications
1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperazine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-4-ylmethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(1H-Imidazol-4-ylmethyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a p-tolyl group.
Uniqueness
1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C15H20N4 |
|---|---|
Molecular Weight |
256.35 g/mol |
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-4-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C15H20N4/c1-13-2-4-15(5-3-13)19-8-6-18(7-9-19)11-14-10-16-12-17-14/h2-5,10,12H,6-9,11H2,1H3,(H,16,17) |
InChI Key |
RHEBGSLKORJLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


